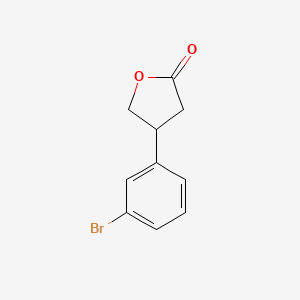
4-(3-Bromophenyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenyl)oxolan-2-one is an organic compound with the molecular formula C10H9BrO2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)oxolan-2-one typically involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxolan-2-one ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromophenyl)oxolan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxolan-2-one ring can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxolan-2-one derivatives, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively .
Aplicaciones Científicas De Investigación
4-(3-Bromophenyl)oxolan-2-one has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins
Mecanismo De Acción
The mechanism of action of 4-(3-Bromophenyl)oxolan-2-one involves its interaction with various molecular targets. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-oxolan-2-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-(4-Bromophenyl)oxolan-2-one: Similar structure but with the bromine atom at a different position, potentially leading to different chemical and biological properties
Uniqueness
4-(3-Bromophenyl)oxolan-2-one is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .
Propiedades
Fórmula molecular |
C10H9BrO2 |
|---|---|
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
4-(3-bromophenyl)oxolan-2-one |
InChI |
InChI=1S/C10H9BrO2/c11-9-3-1-2-7(4-9)8-5-10(12)13-6-8/h1-4,8H,5-6H2 |
Clave InChI |
ZYSYCPNKFSEMRO-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC1=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


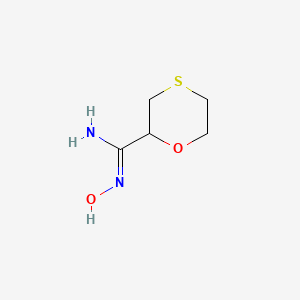
![N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13301319.png)

![2-{[(Pentan-3-yl)amino]methyl}phenol](/img/structure/B13301322.png)
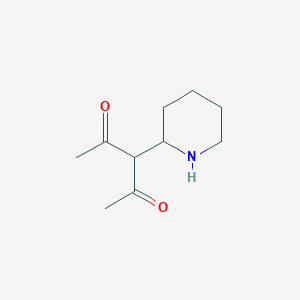
![1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine](/img/structure/B13301326.png)
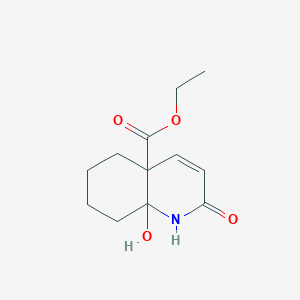
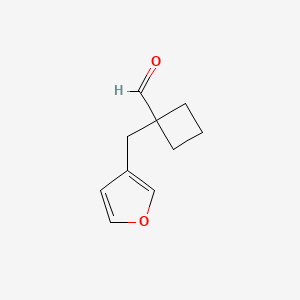


![1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13301371.png)
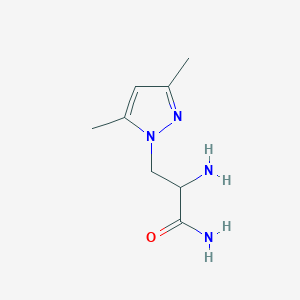
amine](/img/structure/B13301385.png)
![7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13301393.png)
